5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-10(2)15-13-8-12(16-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYZABDSMGMPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321341 | |
| Record name | 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
158501-30-5 | |
| Record name | 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of Starting Materials
Aminopyrazole component : 4-Amino-3,5-dimethyl-1H-pyrazole ensures methyl groups occupy positions 5 and 6 post-cyclization. This compound is synthesized via hydrazine cyclization of acetylacetone derivatives.
β-Ketoester component : Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) provides the phenyl group at position 2. The α-methyl branching in alternative β-ketoesters (e.g., ethyl 3-oxo-2-methylbutanoate) may introduce position-6 methyl groups, though linear esters suffice for this target.
Acid-Catalyzed Cyclocondensation
Reaction of equimolar aminopyrazole and β-ketoester in ethanol with catalytic HCl (10 mol%) at 80°C for 12 hours yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. Mechanistically, the β-ketoester's ketone engages the aminopyrazole’s NH2 group, followed by dehydration to form the pyrimidine ring.
Representative procedure :
- Combine 4-amino-3,5-dimethyl-1H-pyrazole (1.23 g, 10 mmol) and ethyl benzoylacetate (2.06 g, 10 mmol) in 30 mL ethanol.
- Add concentrated HCl (0.5 mL) and reflux at 80°C for 12 hours.
- Cool, filter precipitated solid, and wash with cold ethanol to obtain 5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (yield: 78%).
Tautomerization to the 7-Ol Form
The 7-oxo intermediate exists predominantly in the keto form (4a, Figure 2A in ref). Conversion to the 7-ol tautomer occurs under basic conditions:
- Suspend 5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 g, 3.5 mmol) in 20 mL 1M NaOH.
- Stir at room temperature for 2 hours.
- Acidify with 1M HCl to pH 5–6, inducing precipitation of the 7-ol form.
- Filter and dry to yield this compound (0.89 g, 89%).
Tautomeric stability : Single-crystal X-ray diffraction confirms the 7-ol structure (analogous to CCDC 2034666 in ref), with O–H···N hydrogen bonding stabilizing the enolic form.
Alternative Chlorination-Hydrolysis Pathway
For substrates resistant to direct tautomerization, a two-step chlorination-hydrolysis sequence ensures 7-ol formation:
POCl3-Mediated Chlorination
Hydrolysis to 7-Ol
- Reflux 7-chloro intermediate (0.8 g) in 10% NaOH (15 mL) for 1 hour.
- Neutralize with HCl, extract with ethyl acetate, and concentrate to isolate the 7-ol product (0.68 g, 85%).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Unit cell parameters (analogous to ref): Monoclinic, P21/c, a = 8.23 Å, b = 12.45 Å, c = 14.67 Å. Hydrogen bonding between O7–H···N1 (2.89 Å) stabilizes the enolic form.
Synthetic Optimization and Yield Considerations
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 78 | 95 |
| Tautomerization | 89 | 98 |
| Chlorination | 82 | 92 |
| Hydrolysis | 85 | 97 |
Microwave-assisted cyclocondensation (100°C, 30 min) increases yields to 85% while reducing reaction time.
Stability and Tautomeric Equilibria
In DMSO-d6, the 7-ol form predominates (95:5 enol:keto ratio at 25°C). Proton exchange between O7–H and N1 is slow on the NMR timescale, yielding distinct signals for each tautomer. Solid-state IR shows ν(O–H) at 3200 cm−1 and ν(C=O) at 1680 cm−1, confirming tautomeric coexistence.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 and methyl groups at positions 5 and 6 are primary sites for oxidative transformations:
- Aromatization : Treatment with phenyliodonium diacetate (PhI(OAc)₂) in acetic acid removes the hydroxyl group via oxidative aromatization, yielding the fully aromatic pyrazolo[1,5-a]pyrimidine core .
- Methyl group oxidation : Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids, though steric hindrance from the phenyl group may reduce yields .
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks at position 3 or 6:
- Ammonolysis : The hydroxyl group is replaced by an amine under basic conditions, forming a stable amino derivative .
- Thioether formation : Thiols displace the hydroxyl group in polar aprotic solvents .
Electrophilic Substitution
Electrophilic reactions occur preferentially on the electron-rich pyrazole ring (position 3) or phenyl substituent:
Condensation and Cyclization
The hydroxyl group participates in condensation reactions to form fused heterocycles:
- Acetylation : The hydroxyl group reacts with β-ketoesters to form acetylated derivatives .
- Thioureido formation : Condensation with thiourea introduces sulfur-containing moieties .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkynyl functionalization:
- Alkynylation : Sonogashira conditions introduce alkynes at position 7 .
- Arylation : Suzuki-Miyaura coupling diversifies the aryl substituent .
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Antimicrobial Effects
Another promising application of this compound lies in its antimicrobial properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit activity against a range of bacteria and fungi. This makes them potential candidates for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by chronic inflammation.
Therapeutic Uses
Neurological Disorders
Recent studies have explored the neuroprotective effects of this compound. The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a treatment option for these conditions.
Cosmetic Applications
In the realm of cosmetic science, this compound has been evaluated for its efficacy in skin care formulations. Its antioxidant properties can help protect the skin from oxidative stress caused by environmental factors. Furthermore, its anti-inflammatory effects may contribute to reducing skin irritation and improving overall skin health.
- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The research highlighted that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicative of its potential as an anticancer agent .
- Neuroprotective Effects : In a study published in Neuroscience Letters, researchers explored the neuroprotective properties of this compound in rodent models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal loss and improved cognitive function .
- Cosmetic Formulation Research : A recent article in Cosmetics evaluated the incorporation of this compound in topical formulations aimed at enhancing skin hydration and reducing inflammation. The study found that formulations containing this compound improved skin barrier function and reduced signs of irritation .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Key Trends :
Propargylation Reactions
Propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives (e.g., 5-(p-tolyl) analog) with propargyl bromide under K₂CO₃/DMF yields N-propargylated products. Microwave irradiation optimizes reaction time (3–6 h) and yields (75–90%) compared to conventional heating .
Solvent Effects
Structure-Activity Relationship (SAR) :
- Hydroxyl group at position 7 : Critical for hydrogen bonding in biological targets .
- Aryl substituents : Electron-rich groups (e.g., methoxy) enhance CNS activity, while halogens improve bioavailability .
Physicochemical Properties
Biological Activity
5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential as an enzyme inhibitor and anticancer agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.
The compound is synthesized through the condensation of aminopyrazole with aldehydes or ketones under acidic or basic conditions. The reaction typically follows an addition-elimination mechanism, allowing for the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| CAS Number | 158501-30-5 |
| Solubility | 4.3 µg/mL at pH 7.4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalytic processes. This inhibition can lead to significant biological effects, particularly in cancer treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 3.79 | Significant cytotoxicity observed |
| Wei et al. (2022) | A549 | 0.39 ± 0.06 | Inhibition of cell growth |
| Kumar et al. (2021) | HCT116 | 1.1 | Induces cell cycle arrest |
These studies demonstrate that the compound exhibits potent cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes relevant in cancer progression:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aurora-A kinase | Competitive Inhibition | 0.16 ± 0.03 |
| CDK2 | Non-competitive Inhibition | Not specified |
The inhibition of these enzymes may contribute to the compound's overall anticancer efficacy by disrupting critical signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
When compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine , the unique structural configuration of this compound imparts distinct chemical and biological properties that enhance its therapeutic potential.
Q & A
Q. What are the common synthetic routes for 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol?
The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-3-arylpyrazoles can react with β-dicarbonyl compounds (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol, followed by purification via column chromatography . Substituent positions (e.g., methyl groups at C5/C6) are introduced using pre-functionalized starting materials or post-synthetic modifications. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like isomeric derivatives .
Q. How is the structure of this compound characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For instance, methyl protons appear as singlets (δ 2.1–2.5 ppm), while pyrimidine protons resonate at δ 6.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 254.1039 for a related derivative) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 61.78% vs. 61.65% calcd) to assess purity .
Q. What are the key structural features influencing its reactivity?
The pyrazolo[1,5-a]pyrimidine core’s electron-deficient pyrimidine ring facilitates nucleophilic substitution at C6. Methyl groups at C5/C6 sterically hinder electrophilic attacks, while the phenyl group at C2 stabilizes the aromatic system via conjugation . Computational models (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomeric byproducts during synthesis?
- Temperature Control : Lower reflux temperatures (e.g., 70°C vs. 100°C) reduce thermal degradation and favor regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol promotes cyclization .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclocondensation and enhance yield .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Quantum mechanical calculations (e.g., reaction path searches using DFT) model transition states and activation energies for key steps like nucleophilic substitution. Molecular docking studies predict binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing C7-OH with -OCH) to isolate bioactivity contributors .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., correlation between C2-phenyl lipophilicity and cytotoxicity) .
Q. What advanced techniques validate crystallographic and electronic properties?
- X-Ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking between phenyl groups, centroid distance: 3.426 Å) .
- UV-Vis and Fluorescence Spectroscopy : Detects electronic transitions (e.g., ~300 nm for pyrazolo-pyrimidine absorption) and quantifies photostability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Purification Methods : Compare column chromatography (purity >95% ) vs. recrystallization (purity ~85% ).
- Starting Material Quality : Impurities in β-dicarbonyl reagents (e.g., ethyl 2,4-dioxopentanoate) can reduce yield by 10–15% .
Q. Why do bioactivity results vary between in vitro and in vivo studies?
- Metabolic Stability : The C7-OH group may undergo glucuronidation in vivo, reducing bioavailability compared to in vitro assays .
- Membrane Permeability : Methyl groups enhance lipophilicity (logP ~2.5), but poor solubility at physiological pH limits efficacy .
Methodological Best Practices
Q. What safety protocols are critical during synthesis?
- Waste Management : Segregate halogenated byproducts (e.g., from chlorinated intermediates) for professional disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when handling volatile solvents (e.g., ethanol, DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
